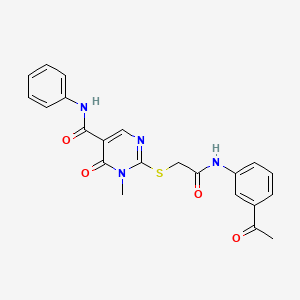
2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide (CAS Number: 894031-49-3) is a complex organic molecule that features a pyrimidine core along with several functional groups, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H19FN4O4S, with a molecular weight of 454.5 g/mol. The structure includes a pyrimidine ring, an amide group, and a thioether linkage, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19FN4O4S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 894031-49-3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : A cyclization reaction involving β-diketones and guanidine derivatives.
- Introduction of the Thioether Group : Achieved through nucleophilic substitution reactions.
- Amidation Reaction : Conducted between an amine and a carboxylic acid derivative.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for:
- Hydrogen Bonding : Facilitating binding to target sites.
- Hydrophobic Interactions : Enhancing affinity towards lipid membranes or hydrophobic pockets in proteins.
Further research is necessary to elucidate the precise pathways and molecular targets involved in its activity.
Antimicrobial Activity
Research indicates that related pyrimidine derivatives exhibit significant antibacterial properties. For example, derivatives containing thioether linkages have shown effectiveness against various bacterial strains, suggesting that similar mechanisms may apply to the compound .
Antitumor Activity
Studies on related compounds have demonstrated notable cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Immunomodulatory Effects
Some derivatives have been shown to modulate immune responses by inhibiting cytokine production and affecting lymphocyte proliferation, indicating potential applications in treating autoimmune disorders.
Case Studies
- Anticancer Efficacy : A study evaluated several pyrimidine derivatives for their anticancer properties, revealing that compounds with similar structural features to our target compound exhibited IC50 values ranging from 27.6 μM to 50 μM against various cancer cell lines, suggesting promising therapeutic potential.
- Antibacterial Activity : In another study focusing on thioether-containing pyrimidines, compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that our compound may possess similar antimicrobial properties.
Eigenschaften
IUPAC Name |
2-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14(27)15-7-6-10-17(11-15)24-19(28)13-31-22-23-12-18(21(30)26(22)2)20(29)25-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPFWKNFNSCGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














